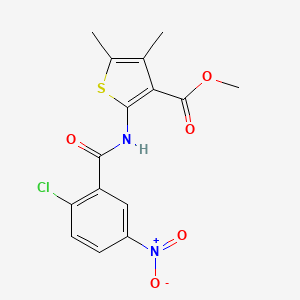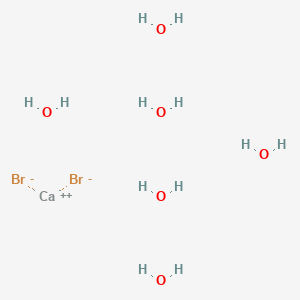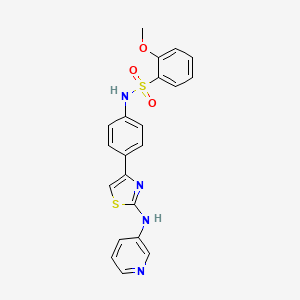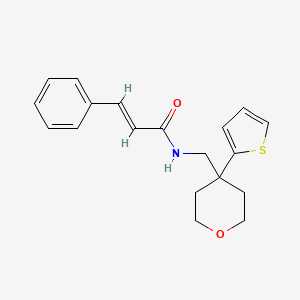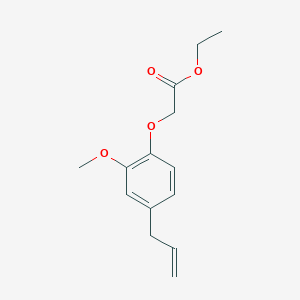
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C14H18O4 and a molar mass of 250.29 g/mol . It is also known as acetyl eugenol or eugenol acetate . The compound exhibits interesting properties and has potential applications in various fields.
Synthesis Analysis
The synthesis of This compound involves the reaction between eugenol (a natural compound found in essential oils) and ethyl chloroacetate . The esterification process leads to the formation of this compound. Detailed synthetic pathways and optimization strategies have been explored in the literature .
Molecular Structure Analysis
The molecular structure of This compound consists of an acetate group attached to a phenoxy moiety via an ethyl linker. The allyl group contributes to its unsaturated character. The presence of the methoxy group imparts unique properties to the compound. Refer to the SMILES notation: C=CCC1=CC(=C(C=C1)OCC(=O)OCC)OC .
Applications De Recherche Scientifique
1. Synthesis and Characterization in Toxicology
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, synthesized from eugenol, exhibits promising biological potential with moderate toxicity. This compound's synthesis involves the alkylation reaction of eugenol with ethyl bromoacetate and subsequent purification and characterization, including nuclear magnetic resonance techniques (Medeiros et al., 2020).
2. Chemical Reactions and Compound Formation
The compound reacts with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of butyl ester of the corresponding acid, showcasing its reactivity and potential in chemical synthesis (Novakov et al., 2017).
3. Potential in Drug Synthesis
This compound is a key intermediate in the synthesis of various eugenol derivatives, showing potential applications in drug development against numerous diseases (Suryanti et al., 2016).
4. Role in Organic Synthesis
This compound is involved in regio-, diastereo-, and enantioselective allylic alkylation reactions, highlighting its utility in organic synthesis for creating compounds with specific stereochemical configurations (Huang et al., 2014).
5. Applications in Crystal and Molecular Structure Studies
The compound's derivatives are utilized in crystal and molecular structure studies, which are significant for understanding interactions in conjugated addition reactions and biological activities (Kaur et al., 2012).
6. Use in Parahydrogen-Induced Polarization Studies
It is a key component in studies involving parahydrogen-induced polarization of acetates and pyruvates, demonstrating its relevance in advanced MRI visualization techniques (Salnikov et al., 2019).
Propriétés
IUPAC Name |
ethyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-6-11-7-8-12(13(9-11)16-3)18-10-14(15)17-5-2/h4,7-9H,1,5-6,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZOOFUMYCULCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)

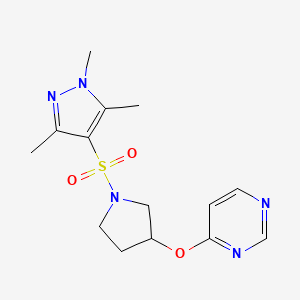
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)
![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)
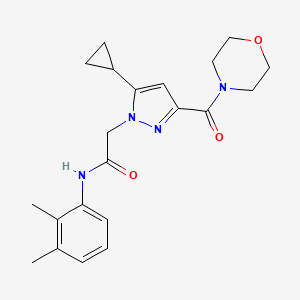
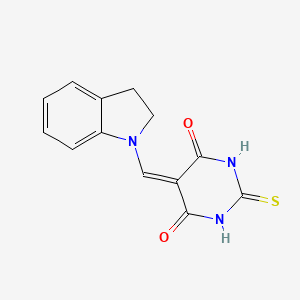

![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)
